Enzymatic Substrate Specificity: L-Arabitol vs. Xylitol in L-Arabitol Dehydrogenase (LAD) Activity
L-Arabitol serves as a substrate for L-arabitol dehydrogenase (LAD; EC 1.1.1.12), an enzyme involved in L-arabinose catabolism. However, LAD exhibits broad substrate specificity, with xylitol identified as the preferred substrate. In direct enzymatic assays, the native enzyme shows relative activity toward L-arabinitol of approximately 20% compared to xylitol [1]. This quantitative difference is critical for experimental design in pentose metabolism studies and for engineering microbial strains with altered polyol utilization profiles.
| Evidence Dimension | Relative enzymatic activity (L-arabitol dehydrogenase) |
|---|---|
| Target Compound Data | Relative activity ~20% of xylitol |
| Comparator Or Baseline | Xylitol: 100% relative activity (preferred substrate) |
| Quantified Difference | L-Arabitol activity is approximately 20% that of xylitol |
| Conditions | L-arabitol dehydrogenase (LAD, EC 1.1.1.12) native enzyme assay |
Why This Matters
Researchers selecting substrates for L-arabitol dehydrogenase assays or engineering pentose utilization pathways must account for this 5-fold difference in catalytic efficiency to avoid misinterpretation of metabolic flux data.
- [1] BRENDA Enzyme Database. EC 1.1.1.12 - L-arabinitol 4-dehydrogenase. Substrate Specificity: Relative activity toward L-arabinitol ~20% that of xylitol. View Source
